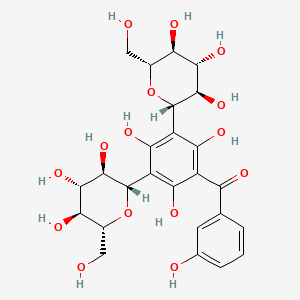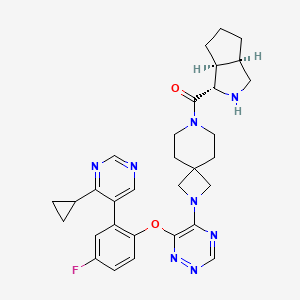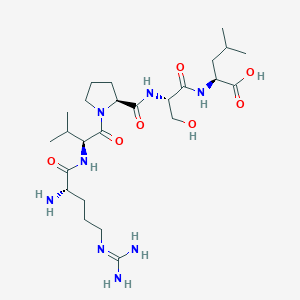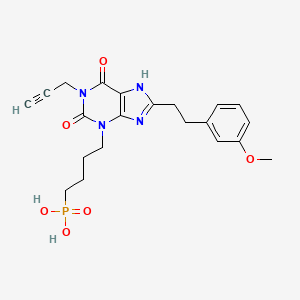
Tenuiphenone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tenuiphenone B can be synthesized through various chemical reactions involving benzophenone derivatives. the primary method of obtaining this compound is through the extraction from the roots of Polygala tenuifolia using ethanol . The extraction process involves soaking the plant material in ethanol, followed by filtration and concentration to isolate the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Polygala tenuifolia roots. The process includes:
- Harvesting the roots of Polygala tenuifolia.
- Drying and grinding the roots into a fine powder.
- Extracting the compound using ethanol.
- Purifying the extract through various chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tenuiphenone B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols.
Substitution: Can produce halogenated derivatives or other substituted benzophenones.
Wissenschaftliche Forschungsanwendungen
Tenuiphenone B has a wide range of scientific research applications, including:
Chemistry
Synthesis of novel compounds: This compound serves as a precursor for the synthesis of various benzophenone derivatives with potential pharmacological activities.
Biology
Anti-inflammatory studies: Research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.
Medicine
Potential therapeutic agent: Due to its anti-inflammatory properties, this compound is being investigated as a potential therapeutic agent for inflammatory diseases.
Industry
Pharmaceutical applications: This compound is used in the development of anti-inflammatory drugs and other pharmaceutical products.
Wirkmechanismus
The mechanism of action of Tenuiphenone B involves the inhibition of key enzymes and pathways associated with inflammation. Specifically, this compound downregulates the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced macrophages . Additionally, it diminishes the relative mRNA expression levels of iNOS, PGE2, and proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . Molecular docking studies have shown that this compound has strong binding affinities with iNOS and COX-2, further supporting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tenuiphenone A: Another benzophenone derivative isolated from Polygala tenuifolia with similar anti-inflammatory properties.
Tenuiphenone C: A structurally related compound with potential pharmacological activities.
Tenuiphenone D: Another derivative with unique chemical properties and biological activities.
Uniqueness of Tenuiphenone B
This compound stands out due to its potent anti-inflammatory effects and its ability to inhibit multiple proinflammatory mediators. Its strong binding affinities with iNOS and COX-2 make it a promising candidate for the development of anti-inflammatory drugs .
Eigenschaften
Molekularformel |
C25H30O15 |
|---|---|
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
(3-hydroxyphenyl)-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone |
InChI |
InChI=1S/C25H30O15/c26-5-9-15(30)20(35)22(37)24(39-9)12-17(32)11(14(29)7-2-1-3-8(28)4-7)18(33)13(19(12)34)25-23(38)21(36)16(31)10(6-27)40-25/h1-4,9-10,15-16,20-28,30-38H,5-6H2/t9-,10-,15-,16-,20+,21+,22-,23-,24+,25+/m1/s1 |
InChI-Schlüssel |
ACDGKRITKJCDLI-QUVGRWIJSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)

![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)





![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)


